Product packaging for Codeine-d3 N-Oxide(Cat. No.:)

Codeine-d3 N-Oxide

Cat. No.: B13442912
M. Wt: 318.4 g/mol
InChI Key: BDLSDHWCOJPHIE-XIJAQJIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Codeine-d3 N-Oxide is a high-purity, stable isotope-labeled analog of codeine N-oxide, specifically designed for use in advanced analytical and metabolic studies. This compound is an essential internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications, enabling highly accurate quantification and reliable detection of codeine and its metabolites in complex biological matrices. Its primary research value lies in improving the precision of pharmacokinetic studies, substance metabolism investigations, and forensic toxicology analyses, helping to minimize analytical variability and ensure data integrity. Codeine is a natural opioid agonist whose pharmacological and adverse effects, such as analgesia and respiratory depression, are primarily mediated through its action on mu-opioid receptors in the central nervous system . As a prodrug, codeine is metabolized in the body, notably by the cytochrome P450 2D6 (CYP2D6) enzyme, to active compounds like morphine . The N-oxide metabolite is part of codeine's metabolic pathway, and the deuterated form (this compound) allows researchers to track this specific biotransformation with high specificity, unaffected by endogenous compound interference. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO4 B13442912 Codeine-d3 N-Oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO4

Molecular Weight

318.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol

InChI

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1/i1D3

InChI Key

BDLSDHWCOJPHIE-XIJAQJIMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-]

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Codeine D3 N Oxide

Synthetic Pathways for the Formation of Codeine N-Oxide

The formation of Codeine N-oxide, the non-deuterated precursor, is a primary step in understanding the synthesis of its deuterated analog.

Oxidation Reactions of Deuterated Codeine Analogues

The synthesis of Codeine-d3 (B161032) N-Oxide typically involves a two-step process. vulcanchem.com The first step is the deuteration of codeine, followed by the oxidation of the resulting deuterated codeine. vulcanchem.com The oxidation of the tertiary amine of the codeine molecule leads to the formation of the N-oxide. Common oxidizing agents used for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). vulcanchem.comgoogle.com This reaction results in a mixture of isomers. vulcanchem.com For instance, the oxidation of thebaine, a related opioid, with m-CPBA followed by treatment with HCl yields the N-oxide hydrochloride. google.com The N-oxidation of morphine and codeine can occur both in vivo and in vitro. wikipedia.org

Microbial transformations can also serve as a method for oxidizing codeine. The bacterium Streptomyces griseus has been shown to oxidize codeine to 14-hydroxycodeine and norcodeine. asm.org While not directly producing the N-oxide, this demonstrates the biological potential for codeine oxidation.

Stereochemical Considerations in N-Oxide Formation

The morphine alkaloid structure, from which codeine is derived, contains five asymmetric carbon atoms (C5, C6, C9, C13, and C14), leading to complex stereochemistry. unodc.org The formation of the N-oxide introduces an additional chiral center at the nitrogen atom, resulting in the potential for diastereomers. The oxidation of codeine typically yields a mixture of major and minor isomers, which can be separated using techniques like preparative high-performance liquid chromatography (HPLC). vulcanchem.com For example, studies on cocaine-N-oxide have identified and chromatographically separated syn- and anti-diastereomers. oup.com The stereochemistry of the parent molecule significantly influences the properties and reactions of its derivatives. unodc.org

Deuteration Methodologies for Codeine and its N-Oxides

The introduction of deuterium (B1214612) atoms into the codeine molecule is a critical step in producing Codeine-d3 N-Oxide. Stable isotope labeling is a powerful tool in drug discovery and metabolism studies. symeres.comresearchgate.netacs.org

Site-Specific Deuteration (N-methyl-d3) Techniques

The most common method for preparing Codeine-d3 is through the alkylation of norcodeine with a deuterated methylating agent. mdpi.com Norcodeine, which is codeine lacking the N-methyl group, can be synthesized from codeine. mdpi.comanu.edu.au The reaction of norcodeine with [¹³C]methyl iodide has been used to produce [methyl-¹³C]codeine, and a similar principle applies for deuteration using deuterated methyl iodide (CD₃I). vulcanchem.commdpi.com This method allows for the specific placement of three deuterium atoms on the N-methyl group. The use of deuterated internal standards, such as codeine-d3, is common in quantitative analyses of opiates. mdpi.comresearchgate.netresearchgate.net

Integration of Deuterium in Synthetic Intermediates

An alternative to direct deuteration of the final molecule is the incorporation of deuterium into synthetic precursors. symeres.comnih.gov This can be achieved by using deuterated reagents during the synthesis of the core molecule. For example, the reduction of functional groups using deuterated reducing agents like sodium borodeuteride (NaBD₄) is a known method for introducing deuterium. scielo.brscielo.org.mx While more complex for a molecule like codeine, this strategy is a fundamental approach in the synthesis of isotopically labeled compounds. nih.gov The synthesis of stable isotope-labeled compounds often mirrors that of the parent compound, with the key difference being the use of labeled starting materials. researchgate.net

Derivatization Techniques for Analytical Applications of this compound

Derivatization is often employed to improve the analytical properties of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com This process can enhance volatility, thermal stability, and chromatographic separation.

For the analysis of opiates, including codeine and its metabolites, silylation is a common derivatization technique. mdpi.comshimadzu.com Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netmdpi.comshimadzu.com Acetylation and propionylation are other methods used to derivatize the hydroxyl groups of opiates. researchgate.net

While this compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, which may not always require derivatization, the derivatization of the target analytes (codeine and its non-deuterated metabolites) is crucial for GC-MS analysis. vulcanchem.commdpi.comcerilliant.com The stable isotope-labeled internal standard, this compound, co-elutes with the analyte of interest, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. vulcanchem.com

Interactive Data Table: Analytical Techniques for Codeine and its Metabolites

Analytical TechniqueDerivatization AgentPurpose of DerivatizationReference
GC-MSMSTFA, BSTFA with TMCSSilylation to increase volatility and thermal stability. mdpi.com, researchgate.net, shimadzu.com
GC-MSPropionic anhydride (B1165640)Acylation of hydroxyl groups. researchgate.net
LC-MS/MSNone typically requiredDirect analysis of polar metabolites. vulcanchem.com

Chemical Modification for Enhanced Chromatographic or Spectrometric Properties

The inherent polarity of the N-oxide functional group and the hydroxyl group in this compound can lead to poor chromatographic peak shape, thermal instability, and inadequate ionization efficiency, particularly in gas chromatography-mass spectrometry (GC-MS). To overcome these challenges, chemical derivatization is a crucial step in the analytical workflow. These modifications aim to replace active hydrogen atoms with less polar, more stable groups, thereby improving the compound's volatility and thermal stability.

Common derivatization strategies for opioids, which are applicable to this compound, include silylation and acylation. These techniques are designed to enhance the compound's performance in both chromatographic separation and mass spectrometric detection.

Silylation

Silylation involves the replacement of an active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This process significantly reduces the polarity of the molecule, making it more volatile and suitable for GC-MS analysis. Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. mdpi.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate. mdpi.com

For this compound, the hydroxyl group at the C-6 position is the primary site for silylation. The reaction results in the formation of a more thermally stable TMS ether derivative. nih.gov

Acylation

Acylation introduces an acyl group, such as an acetyl or propionyl group, to the hydroxyl moiety of the molecule. This derivatization also serves to decrease polarity and improve chromatographic behavior. Common acylating agents include propionic anhydride, heptafluorobutyric anhydride (HFBA), and pentafluoropropionic anhydride (PFPA). nih.govgovinfo.gov The use of fluorinated anhydrides like HFBA and PFPA can significantly enhance detection sensitivity in electron capture detection (ECD) for GC. govinfo.gov A study by Kushnir et al. suggested that derivatization with propionic anhydride can provide more accurate and sensitive determination for some analytes compared to other methods. mdpi.com

The derivatization of the hydroxyl group in this compound with these reagents leads to the formation of the corresponding ester, which exhibits improved chromatographic properties. nih.gov

Derivatization for Keto-Opioids: An Analogous Approach

While this compound itself does not possess a ketone group, the derivatization strategies for related keto-opioids are noteworthy. For these compounds, the formation of oxime derivatives prior to silylation or acylation is a common practice. This two-step process prevents the formation of multiple derivative products from the ketone group, simplifying the resulting chromatogram. nih.gov

The following table summarizes the common derivatization reagents and their effects on the analytical properties of opioid compounds, which can be extrapolated to this compound.

Derivatization TechniqueReagentTarget Functional GroupEffect on Properties
Silylation BSTFA (+TMCS), MSTFAHydroxylIncreases volatility and thermal stability for GC-MS.
Acylation Propionic AnhydrideHydroxylDecreases polarity, improves peak shape.
Fluoroacylation HFBA, PFPAHydroxylEnhances sensitivity for GC-ECD.

The selection of the appropriate derivatization strategy depends on the analytical technique being employed and the specific requirements of the assay, such as the desired sensitivity and the complexity of the sample matrix. Through these chemical modifications, the analytical performance of this compound as an internal standard is significantly enhanced, leading to more accurate and reliable quantification of codeine and its metabolites in various biological matrices.

Advanced Structural Elucidation and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated N-Oxides

NMR spectroscopy provides unparalleled insight into the molecular framework of Codeine-d3 (B161032) N-Oxide, enabling the precise assignment of atomic nuclei and the determination of its three-dimensional structure.

Complete ¹H, ¹³C, and ¹⁵N Assignment Methodologies

The complete and accurate assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR signals is the cornerstone of structural elucidation. For complex molecules like codeine N-oxides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

Standard 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. However, due to signal overlap and complex coupling patterns, 2D NMR techniques are essential for definitive assignments. dcu.ie These include:

Correlation Spectroscopy (COSY): Used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range couplings between ¹H and ¹³C nuclei (typically over 2-4 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. dcu.ie

The assignment of the ¹⁵N chemical shift, which is highly sensitive to the electronic environment of the nitrogen atom, is accomplished at natural abundance using inverse-detected, long-range correlation experiments like the Constant-time Inverse-detected Gradient Accordion Recorrelated - Heteronuclear Multiple Bond Coherence (CIGAR-HMBC) experiment. nih.govresearchgate.netresearchgate.net This technique allows for the observation of correlations between protons and the low-gyromagnetic-ratio ¹⁵N nucleus.

Elucidation of Regio- and Stereoisomers of Codeine N-Oxide

The oxidation of the tertiary amine in the codeine molecule introduces a new chiral center at the nitrogen atom, leading to the formation of two possible stereoisomers (epimers) of Codeine N-Oxide. nih.govresearchgate.netclockss.org These isomers differ in the orientation of the N-methyl and N-oxide groups, which can be either axial or equatorial.

Chemical oxidation of codeine, for instance using hydrogen peroxide, typically results in a mixture of these two isomers, often in an unequal ratio (e.g., 9:1). nih.govresearchgate.net The major isomer has been identified as having the N-methyl group in the equatorial position, while the minor isomer possesses an axial N-methyl group. researchgate.net The complete structural assignment and stereochemical confirmation of each isomer are achieved by isolating them using techniques like preparative High-Performance Liquid Chromatography (HPLC) followed by extensive NMR analysis. nih.govresearchgate.net

Effects of N-Oxidation on Spectroscopic Parameters

N-oxidation significantly alters the electronic distribution within the molecule, causing predictable changes in NMR spectroscopic parameters. acs.org

¹H and ¹³C NMR: The introduction of the highly electronegative oxygen atom on the nitrogen leads to a deshielding effect on adjacent nuclei. Consequently, protons and carbons alpha (α) to the N-oxide group experience a notable downfield shift in their chemical shifts compared to the parent amine. acs.orgnih.gov For example, in sparteine (B1682161) N-oxide, the α-carbons are shifted downfield by 4.3 to 13.4 ppm. nih.gov

¹⁵N NMR: The effect on the nitrogen chemical shift is particularly pronounced. Upon N-oxidation of codeine, the ¹⁵N resonance shifts significantly downfield, from approximately 42.8 ppm in codeine to 118.7 ppm for both N-oxide isomers. nih.govresearchgate.net This large deshielding is a characteristic diagnostic marker for the formation of the N-oxide functionality. nih.gov

The following table summarizes the ¹H and ¹³C NMR chemical shift data for the minor isomer of Codeine N-Oxide, which has an axial N-methyl group. nih.gov

Positionδ ¹³C (ppm)δ ¹H (ppm), Multiplicity (J in Hz)
120.82.11, d (13.7); 2.45, ddd (13.7, 5.0, 2.7)
236.43.13, d (20.2); 3.32, ddd (20.2, 5.0, 2.7)
3-OCH₃56.53.85, s
4127.3-
588.65.05, dd (9.7, 1.4)
6130.65.95, ddd (10.0, 2.7, 1.4)
7126.05.44, ddd (10.0, 2.1, 1.0)
840.92.84, ddd (14.2, 4.2, 2.1)
964.44.50, d (5.0)
1031.92.80, dd (14.2, 5.0)
11120.36.75, d (8.3)
12114.86.70, d (8.3)
1346.9-
1468.94.32, m
1651.33.57, d (13.7); 3.90, ddd (13.7, 13.7, 4.2)
17-N-CH₃52.73.50, s
18142.3-
19147.1-

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing essential information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of Codeine-d3 N-Oxide. Unlike nominal mass measurements, HRMS provides highly accurate mass data (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. oup.comoup.com This capability is essential to distinguish between compounds that may have the same nominal mass but different elemental compositions.

The molecular formula for Codeine N-Oxide is C₁₈H₂₁NO₄. drugbank.comlgcstandards.com For the deuterated analogue, this compound, where the three protons on the N-methyl group are replaced by deuterium (B1214612), the molecular formula is C₁₈H₁₈D₃NO₄. This allows for the calculation of its theoretical monoisotopic mass, which can then be compared with the experimental value obtained from HRMS for unambiguous formula confirmation.

Fragmentation Pathway Analysis of Deuterated N-Oxides

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are used to elucidate the structure of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound.

The study of deuterated analogues is a well-established method for investigating fragmentation mechanisms. scielo.brresearchgate.netnih.gov The replacement of hydrogen with deuterium can lead to shifts in the mass of fragment ions and can also alter fragmentation pathways due to the kinetic isotope effect—the C-D bond being stronger than the C-H bond. stackexchange.com This helps to pinpoint the location of atoms within fragment ions.

For N-oxides, characteristic fragmentation pathways often involve the loss of the oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺). oup.comscielo.br In the analysis of opioid N-oxides, the loss of a hydroxyl radical has been observed as a characteristic fragmentation. oup.com By comparing the MS/MS spectra of Codeine N-Oxide and this compound, the involvement of the N-methyl group in specific fragmentation channels can be confirmed or ruled out, providing deeper insight into the gas-phase ion chemistry of the molecule.

Chromatographic and Spectroscopic Methods for Chiral Analysis

The analysis of codeine and its metabolites, including this compound, relies on a variety of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of these compounds. fda.gov.twresearchgate.net Stability-indicating HPLC methods have been developed to separate codeine from its potential degradation products, which include Codeine N-Oxide and codeinone. fda.gov.tw

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of Codeine N-Oxide. sielc.com These methods often utilize C18 or specialized reverse-phase columns with low silanol (B1196071) activity. sielc.comptfarm.pl The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such liquid chromatography methods are robust and can be scaled for preparative separation to isolate impurities. sielc.com

Spectroscopic methods, particularly when coupled with separation techniques, are indispensable for structural confirmation. Mass Spectrometry (MS), especially tandem MS (MS/MS), is used for the identification of codeine and its derivatives. The deuterium labeling in this compound results in a discernible mass shift compared to the non-deuterated form. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with ¹H, ¹³C, and ¹⁵N NMR assignments confirming the structure of the deuterated N-oxide. vulcanchem.com

Enantioselective Separation Techniques for Chiral N-Oxides

The nitrogen atom in this compound is a chiral center, leading to the existence of enantiomers. The enantioselective separation of such chiral N-oxides is crucial for understanding their stereochemical properties. While specific studies on the enantioselective separation of this compound are not extensively documented, techniques applied to similar chiral N-oxides provide a strong basis for its analysis.

High-Performance Liquid Chromatography with chiral stationary phases (CSPs) is a primary method for resolving enantiomers of drug N-oxides. For instance, the enantiomers of chlorpheniramine (B86927) N-oxide have been successfully separated using a β-cyclodextrin-based chiral stationary phase. capes.gov.br This approach demonstrates the utility of polysaccharide-based CSPs in resolving chiral N-oxides. Similarly, the diastereomers of cocaine N-oxide have been separated and characterized using liquid chromatography-mass spectrometry (LC-MS), highlighting the capability of LC methods to distinguish between stereoisomers of N-oxidized alkaloids. oup.com

Capillary Electrophoresis (CE) offers another powerful technique for chiral separations, known for its high efficiency and low sample consumption. mdpi.com Capillary Zone Electrophoresis (CZE) has been used for the separation of epimeric N-oxides of morphinane alkaloids. acs.org A notable application is the simultaneous enantioselective separation of mirtazapine (B1677164) and its metabolites, including mirtazapine-N-oxide, using CZE with carboxymethyl-β-cyclodextrin as a chiral selector. mdpi.com This method achieved baseline separation of the enantiomers in a short analysis time. mdpi.com The use of cyclodextrins as chiral selectors in the background electrolyte is a common and effective strategy for the enantiomeric resolution of a wide range of chiral compounds, including N-oxides.

The research findings for the enantioselective separation of related chiral N-oxides are detailed in the tables below.

Table 1: HPLC Conditions for Enantioselective Separation of Chlorpheniramine N-Oxide

ParameterCondition
Chromatographic Mode High-Performance Liquid Chromatography (HPLC)
Stationary Phase β-cyclodextrin chiral stationary phase (CYCLOBOND I 2000™)
Mobile Phase Diethylamine acetate (B1210297) (0.25%, pH 4.4):Methanol (B129727):Acetonitrile (85:7.5:7.5, v/v/v)
Flow Rate 0.5 mL/min
Detection Mass Spectrometry (MS)
Reference capes.gov.br

Table 2: Capillary Electrophoresis Conditions for Enantioselective Separation of Mirtazapine-N-Oxide

ParameterCondition
Separation Mode Chiral Capillary Zone Electrophoresis (CZE)
Capillary Uncoated fused silica (B1680970) (40.2 cm x 75 µM)
Background Electrolyte 6.25 mM Borate–25 mM Phosphate (B84403) solution (pH 2.8)
Chiral Selector 5.5 mg/mL Carboxymethyl-β-cyclodextrin
Applied Voltage 16 kV
Detection Wavelength 200 nm
Reference mdpi.com

Development and Validation of Analytical Methodologies

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS stands as the premier technique for the analysis of polar, non-volatile compounds like opioid N-oxides. Its high resolution, sensitivity, and specificity make it ideal for detecting low concentrations of Codeine-d3 (B161032) N-Oxide in complex biological samples.

The development of a UHPLC-MS/MS method for Codeine-d3 N-Oxide is analogous to methods established for other polar opioid metabolites, such as morphine-N-oxide. capes.gov.brnih.gov The process typically involves a systematic strategy to achieve robust and reliable quantification. A bioanalytical method was developed for the simultaneous analysis of morphine and five of its related compounds, including morphine N-oxide, using UPLC-MS/MS, which provides a strong foundational methodology. capes.gov.brnih.gov

Method development begins with the selection of an appropriate internal standard, although for the analysis of this compound itself (for instance, in characterization or stability studies), a different stable isotope-labeled compound might be chosen. Sample preparation is a critical step, often employing solid-phase extraction (SPE) to isolate the analyte from matrix interferences. capes.gov.brnih.gov Mixed-mode cation exchange SPE is particularly effective for extracting a range of opioids with varying polarities. capes.gov.brnih.gov Given the potential for interferences from other opioid metabolites, chromatographic separation is essential for accurate identification and quantification. oup.com High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for developing and validating such methods, as it can help identify novel or unexpected interferences from metabolites during the development phase. oup.comresearchgate.net

The validation of the method is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability. nih.gov For instance, a method for morphine and its metabolites demonstrated linearity with correlation coefficients (r²) of ≥ 0.998 and a lower limit of quantitation (LLOQ) between 0.1 and 0.25 ng/mL for all compounds. capes.gov.brnih.gov

Achieving optimal chromatographic separation is crucial for resolving this compound from isomers and other related substances. oup.com The high polarity of N-oxides presents a significant challenge for retention on standard reversed-phase columns.

Column Selection : Reversed-phase C18 columns are commonly used. capes.gov.brnih.gov Specifically, columns designed for enhanced retention of polar compounds are often preferred. capes.gov.brnih.gov A study analyzing morphine-N-oxide utilized a 2.1 x 100 mm, 1.8 µm C18 column specifically designed for polar analytes. nih.gov

Mobile Phase Composition : The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), with additives to improve peak shape and ionization efficiency. capes.gov.brnih.govnih.gov Formic acid is a common additive for positive ionization mode, used in gradients to effectively separate analytes. nih.govnih.gov

Gradient Elution : A gradient elution program, where the proportion of the organic solvent is increased over the course of the analytical run, is generally required to separate compounds with a range of polarities within a reasonable time. nih.gov An 8-minute gradient has been successfully used to separate morphine and its polar metabolites. nih.gov

Table 1: Typical UHPLC-MS/MS Chromatographic Conditions for Opioid N-Oxide Analysis

ParameterConditionReference
InstrumentUHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer capes.gov.brnih.govoup.com
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm), optimized for polar compounds nih.gov
Mobile Phase AWater with 0.1% Formic Acid nih.govnih.gov
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid nih.govnih.gov
Flow Rate0.2 - 0.4 mL/min nih.gov
ElutionGradient nih.gov
Column Temperature40 - 50 °C nih.govnih.gov

Tandem mass spectrometry is employed for its high specificity, using multiple reaction monitoring (MRM) to detect the analyte. capes.gov.brnih.gov Analytes are typically detected using positive electrospray ionization (ESI+). nih.gov

For this compound (C₁₈H₁₈D₃NO₄), the exact mass is 318.17. The precursor ion selected for MS/MS analysis would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 319.17. The selection of product ions is based on the fragmentation pattern of the molecule. While specific transitions for this compound are not widely published, they can be predicted based on the fragmentation of analogous compounds like hydrocodone-N-oxide and morphine-N-oxide. oup.comtubitak.gov.tr A characteristic fragmentation for some N-oxides is the loss of a hydroxyl radical (-17 Da). oup.com Other fragmentations can occur on the morphinan (B1239233) ring structure. The corresponding product ions for the d3-labeled compound would be shifted by the appropriate mass difference.

Table 2: Predicted MS/MS Transitions for Codeine N-Oxide and its Deuterated Analog

CompoundPrecursor Ion (m/z)Predicted Product Ion (m/z)Predicted Neutral LossReference for Analogy
Codeine N-Oxide316.15299.15-OH (Hydroxyl radical) oup.com
Codeine N-Oxide316.15281.14-OH, -H₂O tubitak.gov.tr
This compound319.17302.17-OH (Hydroxyl radical) oup.com
This compound319.17284.16-OH, -H₂O tubitak.gov.tr

Note: These transitions are predictive and require experimental verification for this compound.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. However, its application to polar and thermally sensitive molecules like N-oxides is limited without chemical modification.

Direct analysis of opioid N-oxides by GC-MS is generally considered unsuitable due to their low volatility and thermal lability. oup.commjcce.org.mk The high temperatures of the GC injection port can cause the N-oxide to degrade, potentially converting it back to the parent amine (codeine) or other products, which would lead to inaccurate quantification. oup.com

Therefore, any GC-MS method for this compound must incorporate a derivatization step. The method development would focus on optimizing this derivatization reaction to produce a stable, volatile derivative that provides a unique and reproducible mass spectrum. A challenge in this process is that the N-oxide functional group itself does not possess an active hydrogen and is therefore unreactive toward common silylating agents. oup.com The analytical approach would thus target other functional groups on the molecule, primarily the hydroxyl group.

Derivatization is essential to reduce polarity, increase thermal stability, and improve the chromatographic behavior of polar analytes for GC-MS analysis. mdpi.com The most common strategies for opioids involve acylation or silylation.

Silylation : This is a widely used technique where active hydrogens, such as those in hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.commdpi.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). researchgate.netoup.com For this compound, silylation would primarily target the C6-hydroxyl group. The resulting TMS-ether is much more volatile and thermally stable.

Acylation : This strategy involves reacting the analyte with an acid anhydride (B1165640), such as propionic anhydride or acetic anhydride. oup.com This converts hydroxyl groups to their corresponding ester derivatives, which are stable and chromatograph well. oup.com Propionic anhydride, in particular, has been shown to provide accurate and sensitive results for the analysis of related opioids. oup.com

Multi-step Derivatization : For compounds containing both ketone and hydroxyl groups (keto-opioids), a two-step derivatization is often employed, starting with methoximation to protect the ketone group, followed by acylation or silylation of the hydroxyl groups. researchgate.netoup.comojp.gov While this compound lacks a ketone, this highlights the tailored approaches needed for complex polyfunctional molecules.

Given the inertness of the N-oxide group to these common reagents, the resulting derivative would still be a polar N-oxide, which may exhibit poor chromatographic performance. An alternative, though more complex, strategy could involve the chemical reduction of the N-oxide to the tertiary amine prior to derivatization of the hydroxyl group.

Table 3: Common Derivatization Reagents for GC-MS Analysis of Opioids

ReagentAbbreviationTarget Functional Group(s)Reference
N,O-Bis(trimethylsilyl)trifluoroacetamide (+ 1% TMCS)BSTFA (+ 1% TMCS)Hydroxyl, Amine nih.govresearchgate.net
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Amine oup.com
Propionic Anhydride-Hydroxyl, Amine oup.com
Methoxyamine HCl-Ketone (forms methoxime) oup.comojp.gov

Table of Compounds

Capillary Electrophoresis (CE) and Electrochemical Detection Techniques

Capillary electrophoresis (CE) has emerged as a powerful separation technique in pharmaceutical and biomedical analysis, offering high efficiency and resolution. nih.govanalyticaltoxicology.com Its application extends to the analysis of a wide variety of analytes, including drugs and their metabolites. analyticaltoxicology.commdpi.com When coupled with sensitive detection methods, CE provides a robust platform for the characterization of compounds like this compound.

The analysis of N-oxides, such as this compound, using electromigration techniques like capillary electrophoresis is a subject of ongoing research. nih.govcore.ac.ukrsc.org These methods separate molecules based on their electrophoretic mobility in an electric field within a narrow capillary. ontosight.aimdpi.com The development of such methods involves optimizing various parameters, including the background electrolyte (BGE) composition, pH, and the application of separation voltage to achieve efficient separation of the target analyte from other components in a sample. ontosight.aibohrium.com

For instance, the separation of diastereomeric N-oxide impurities has been successfully achieved using reversed-phase high-performance liquid chromatography, a technique that shares principles with certain modes of capillary electrophoresis. rsc.org Furthermore, CE has been effectively used for the chiral separation of N-oxide isomers, demonstrating its capability to resolve structurally similar compounds. oup.com The development of CE methods for N-oxides also includes exploring different modes of CE, such as non-aqueous capillary electrophoresis (NACE) and micellar electrokinetic chromatography (MEKC), to enhance separation selectivity and efficiency. mdpi.com Studies on related opioid N-oxides, like hydromorphone-N-oxide, have shown that CE coupled with mass spectrometry can identify various N-oxide metabolites in biological samples. nih.gov

To enhance the sensitivity and selectivity of the analysis of this compound, capillary electrophoresis systems are often coupled with various detectors. analyticaltoxicology.com Spectroscopic detectors, particularly UV-absorbance detectors, are commonly used, though their sensitivity can be limited by the small internal diameter of the separation capillary. scirp.org

Electrochemical detection (EC) offers a highly sensitive alternative for CE analysis. nih.govontosight.ai This technique measures the current generated from the oxidation or reduction of the analyte at an electrode surface. ontosight.ai Different modes of EC, such as amperometry, conductivity detection, and potentiometry, have been applied in pharmaceutical analysis. nih.govontosight.ai The coupling of CE with electrochemical detection (CE-EC) has proven effective for a broad range of compounds, including catechol compounds, thiols, and various pharmaceuticals. nih.govresearchgate.net For analytes that are not electroactive, capacitively coupled contactless conductivity detection (C4D) can be employed, which has been successfully used for the analysis of various drugs and ions. bohrium.comresearchgate.net Furthermore, coupling CE with mass spectrometry (MS) provides structural information and high selectivity, making it a powerful tool for identifying and quantifying metabolites like N-oxides. analyticaltoxicology.comnih.gov

Method Validation Parameters for this compound Analysis

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. For this compound analysis, validation encompasses several key parameters as outlined by regulatory guidelines.

Specificity and selectivity are fundamental to a reliable analytical method, ensuring that the signal measured is solely from the analyte of interest, free from interference from other sample components. oup.com In the context of this compound analysis, this involves demonstrating that the method can distinguish the analyte from its parent compound (codeine), other metabolites, and any matrix components.

Interference studies are conducted to assess the impact of potentially co-eluting substances. For example, in the analysis of opioids, it has been noted that under certain chromatographic conditions, codeine-N-oxide may interfere with the analysis of oxycodone, highlighting the importance of chromatographic separation. oup.com Method development often involves adjusting chromatographic or electrophoretic conditions to resolve the analyte peak from any interfering peaks. oup.com The use of highly selective detection techniques like tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. researchgate.netnih.gov

A study on the analysis of various drugs reported that morphine-N-oxide interference peaks were chromatographically separated from the oxymorphone channel. oup.com This demonstrates the capability of chromatographic methods to resolve potential interferences from related N-oxide compounds.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to be linear, accurate, and precise.

For the analysis of related opioid compounds, linear calibration curves are typically established over a specific concentration range. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for morphine, codeine, and their metabolites was linear over a concentration range of 1.25–100 ng/mL with a correlation coefficient (r²) greater than 0.995. researchgate.net Another LC-MS/MS method for various opiates in urine reported a linear range of 10-1000 ng/mL for most analytes. nih.gov Similarly, a method for opiates in oral fluid demonstrated a linear dynamic range from 0.1 ng/mL to 100 ng/mL. sciex.com

The table below presents typical linearity and calibration range data for the analysis of codeine and related compounds using various methods.

AnalyteMethodLinear RangeCorrelation Coefficient (r²)
CodeineGC-MS0.5–1000 ng/mL0.9995
CodeineLC-MS/MS0.1–50 ng/mL> 0.999
CodeineDI-MS/MS (Urine)10–1000 µg·L⁻¹Not specified
CodeineDI-MS/MS (Saliva)5–600 µg·L⁻¹Not specified
CodeineLC-MS/MS2.5–1000 ng·mL⁻¹> 0.995

This table is a representation of data found in the cited literature for codeine and may not be specific to this compound, for which specific data is not widely available. elsevier.esnih.govuco.esmdpi.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is assessed at two levels:

Intra-day precision (repeatability): Assesses the precision over a short period of time with the same operator, equipment, and reagents.

Inter-day precision (intermediate precision): Evaluates the precision over a longer period, with variations in analysts, equipment, and days.

For the analysis of opioids, validation studies report precision and accuracy within acceptable limits. For example, one study reported intra-day precision between 1.2-8.6% and inter-day precision between 1.8-14.2%, with an accuracy of 96.8-107.4%. nih.gov Another method for diamorphine and its metabolites showed intra-day precision of 2.5-13.4% and inter-day precision of 1.8-15%. nih.gov

The following table summarizes precision and accuracy data from studies on codeine and related opioids.

Analyte/MethodIntra-day Precision (%RSD or %CV)Inter-day Precision (%RSD or %CV)Accuracy (%)
Morphine by GC-MS1.96.899.2 - 99.9
Opiates by BioSPME-UPLC-MS/MS1.2 - 8.61.8 - 14.296.8 - 107.4
Opioids by DI-MS/MS (Urine)6.8 - 8.7 (at different concentrations)6.1 - 10.5 (at different concentrations)91 - 101
Opioids by DI-MS/MS (Saliva)5.4 - 11.3 (at different concentrations)7.0 - 9.0 (at different concentrations)102 - 109
Codeine by CE2.8 - 12.4Not specified85.4 - 109.7

This table presents a summary of findings for codeine and other opioids, as specific data for this compound is limited. The values represent the range of precision and accuracy observed across different concentrations and analytical runs. mdpi.comelsevier.esuco.esnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. europa.eu

For the analysis of opiates, including codeine and its metabolites, various studies have established LOD and LOQ values using different analytical techniques. In a gas chromatographic/mass spectrometric (GC/MS) analysis of morphine and codeine in urine, the LOD and LOQ for codeine were found to be 2 ng/mL and 8 ng/mL, respectively. nih.gov Another study utilizing headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for opiate detection in hair reported an even lower LOQ of 0.005 ng/mg for codeine. scholaris.ca A separate GC-MS method for the simultaneous analysis of seven opiates in blood determined the LOD to be 2 ng/mL and the LOQ to be 10 ng/mL for codeine. researchgate.net

Furthermore, a study developing a method for the simultaneous quantification of multiple drugs in postmortem blood by ultra-high-pressure liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) established an LOD of 10 ng/mL and an LOQ of 10 ng/mL for codeine. oup.com Research on detecting opiates and their metabolites in larval samples reported an LOD of 0.01 ng/mg. unimc.it Another study using a mixed-mode cationic exchange paper combined with direct infusion mass spectrometry determined the LOD for codeine in saliva to be 1.5 µg·L−1 and in urine to be 3.0 µg·L−1. uco.es

These values are crucial for ensuring that analytical methods are sensitive enough for their intended applications, such as detecting low concentrations of substances in forensic investigations or clinical monitoring.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Codeine in Various Matrices

MatrixAnalytical MethodLODLOQ
UrineGC/MS2 ng/mL8 ng/mL
HairHS-SPME-GC/MS0.002 ng/mg0.005 ng/mg
BloodGC/MS2 ng/mL10 ng/mL
Postmortem BloodUHPLC-MS/MS10 ng/mL10 ng/mL
LarvaeSPE-GC/MS0.01 ng/mgNot Specified
SalivaDI-MS/MS1.5 µg·L−15 µg·L−1
UrineDI-MS/MS3.0 µg·L−110 µg·L−1

Robustness and Solution Stability Evaluation

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. europa.eu Solution stability is also a critical parameter, ensuring that the analyte remains stable in the prepared solution for a specific duration. medipol.edu.tr

In the context of opiate analysis, a method for determining eight different opiate compounds in postmortem fluids and tissues was demonstrated to be robust. bts.gov The stability of prepared samples is also a key consideration. For instance, in a quantitative analysis of 26 opioids and their metabolites, prepared samples were found to be stable for 62 hours in the autosampler. nih.gov Stability studies are essential to confirm that the concentration of the analyte does not significantly change over the analysis period, which could otherwise lead to inaccurate results. bio-integration.org

Table 2: Examples of Robustness and Stability Findings

ParameterFindingReference
Method RobustnessA method for the simultaneous determination of 8 opiate compounds in postmortem fluids and tissues was proven to be simple and robust. bts.gov
Solution StabilityPrepared samples for the analysis of 26 opioids were stable for 62 hours in the autosampler. nih.gov
Solution StabilityA study on esomeprazole (B1671258) impurities showed no significant increase in impurity percentages over a 24-hour period, confirming solution stability. bio-integration.org

Application of this compound as an Internal Standard in Quantitative Analysis

This compound is frequently utilized as an internal standard (IS) in the quantitative analysis of codeine and its metabolites. caymanchem.com The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and highly recommended approach to enhance the accuracy and precision of quantitative mass spectrometry methods. acs.orgnih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample. ontosight.aiosti.gov In this case, this compound acts as the internal standard for the naturally occurring (non-labeled) Codeine N-Oxide.

The fundamental principle of IDMS is that the isotopically labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation. osti.gov By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations or losses during the analytical process can be effectively compensated for. ontosight.aiosti.gov This approach does not depend on the quantitative recovery of the analyte from the sample matrix. osti.gov The concentration of the analyte is then calculated based on this measured isotope ratio. ontosight.aiosti.gov This technique is particularly advantageous for analyzing complex biological matrices where analyte concentrations can be very low. ontosight.ai

Matrix Effect Evaluation and Compensation Strategies

The matrix effect is a significant challenge in liquid chromatography-mass spectrometry (LC-MS), where co-eluting endogenous components of the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.govnih.gov This can compromise the accuracy and reliability of quantitative results.

The use of a deuterated internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.govtandfonline.com Because the stable isotope-labeled standard has nearly identical physicochemical properties and retention time to the analyte, it experiences the same degree of ion suppression or enhancement. nih.gov Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification despite the matrix interferences. nih.govnih.gov

Studies have shown that while matrix effects can range from 47% to 95%, they are effectively compensated for when using deuterated analogs as internal standards. nih.gov The effect on quantification can be reduced to less than 15% for substances with their corresponding deuterated internal standards. nih.govnih.gov For reliable quantification, especially in complex matrices like green onion extracts, the use of matrix-matched calibration solutions is recommended to further minimize the impact of matrix effects. tandfonline.com

Metabolic Fate and Biotransformation Research in Vitro and Computational

Enzymatic N-Oxidation of Codeine and Deuterated Analogues

The conversion of codeine to Codeine N-Oxide is an oxidative metabolic process targeting the tertiary amine group of the morphinan (B1239233) structure. This biotransformation is catalyzed by specific enzyme families. The use of deuterated analogues, such as those involving the N-methyl group (d3), is a common strategy in metabolic research. Deuterium (B1214612) substitution can alter the rate of metabolism by introducing a kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond, potentially reducing the rate of reactions like N-demethylation and N-oxidation and leading to metabolic switching, where other metabolic pathways become more prominent nih.govresearchgate.net.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in N-Oxide Formation

The Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms in the liver, are primary drivers of Phase I drug metabolism. Research has definitively established that the N-demethylation of codeine to its metabolite norcodeine is catalyzed by the CYP3A4 isoform nih.govnih.govresearchgate.net. Studies using human liver microsomes have shown that codeine N-demethylation activity is strongly correlated with CYP3A4 activity markers, such as nifedipine oxidation nih.govresearchgate.net. Furthermore, known inhibitors of CYP3A4 significantly reduce the rate of norcodeine formation nih.gov.

While CYP3A4 is principally linked to N-dealkylation, P450 enzymes can also contribute to N-oxidation reactions, although this may be a minor role compared to other enzyme systems nih.gov. For tertiary amines like codeine, CYP-mediated catalysis typically favors N-dealkylation. The direct role of CYP3A4 in forming Codeine N-Oxide is less characterized than its role in producing norcodeine. However, given that N-oxides are products of oxidation, and CYPs are the major oxidative enzymes in the liver, a minor contribution from CYP3A4 to the formation of Codeine N-Oxide cannot be entirely ruled out and may occur alongside N-demethylation.

Contribution of Other Enzymes and Non-Enzymatic Pathways

Beyond the P450 system, Flavin-containing monooxygenases (FMOs) are a critical family of enzymes involved in the metabolism of xenobiotics containing nitrogen or sulfur atoms optibrium.comoptibrium.comnsf.gov. FMOs are notable for catalyzing the N-oxidation of tertiary amines nih.gov. In the human liver, FMO3 is the most abundant and important isoform and is responsible for oxidizing a wide array of tertiary amine drugs nih.gov. The catalytic cycle of FMOs involves the formation of a hydroperoxyflavin intermediate, which then transfers an oxygen atom to the nucleophilic nitrogen of the substrate, such as codeine, to form the N-oxide optibrium.comresearchgate.net. Given the substrate specificity of FMOs, it is highly probable that this enzyme family is the primary contributor to the enzymatic formation of Codeine N-Oxide in the liver.

Non-enzymatic pathways can also contribute to the alteration of drug molecules. Codeine can undergo chemical oxidation or degradation under certain conditions, such as in aqueous solutions, to form products like norcodeine and codeinone researchgate.net. Similarly, related compounds like Morphine-N-oxide can form as a decomposition product of morphine outside the body wikipedia.org. While specific studies detailing the non-enzymatic conversion of codeine to Codeine N-Oxide are limited, it is plausible that it could form as a minor degradation product under oxidative conditions.

In vitro Metabolic Stability Studies in Microsomal Systems

In vitro metabolic stability assays are standard tools in drug discovery to predict how a drug will be cleared by the body unl.edu. These studies typically utilize subcellular fractions from the liver, such as microsomes, which are rich in drug-metabolizing enzymes like CYPs and FMOs. The stability of codeine has been extensively studied in human liver microsomes, with most research focusing on the formation rates of morphine and norcodeine, the metabolites of the two major oxidative pathways nih.govnih.gov.

The formation of Codeine N-Oxide has also been identified in in vitro microsomal preparations, confirming that it is a product of enzymatic metabolism wikipedia.org. Inhibition studies in these systems are used to identify the specific enzymes involved. For example, the inhibition of norcodeine formation by specific CYP3A4 inhibitors like ketoconazole (B1673606) provides strong evidence for that enzyme's role in N-demethylation nih.govresearchgate.net.

Table 1: Effect of CYP3A4 Inhibitors on Codeine N-demethylation in Human Liver Microsomes
InhibitorConcentrationInhibition of Norcodeine Formation (%)
Troleandomycin50 µM60%
Gestodene50 µM45%
Ketoconazole10 µM75%
Erythromycin10 µM35%

This table is based on data from studies investigating the inhibition of norcodeine formation, a pathway that competes with N-oxidation. Data is illustrative of the methods used in microsomal studies. nih.gov

Mechanistic Studies of N-Oxidation Pathways

Understanding the mechanism of N-oxide formation provides insight into the factors governing its production rate and its relevance compared to other metabolic pathways.

Investigation of N-Oxide Formation Kinetics

The kinetic parameters of a metabolic reaction, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for quantifying the efficiency of an enzymatic process. Detailed kinetic studies have been performed for the primary metabolic pathways of codeine. For example, in human liver microsomes, the O-demethylation to morphine and N-demethylation to norcodeine have been characterized as relatively low-affinity reactions nih.gov.

However, specific kinetic data for the formation of Codeine N-Oxide are not extensively reported in the scientific literature. This lack of data suggests that N-oxidation is considered a minor pathway, and research has prioritized the characterization of the more prominent routes leading to morphine and norcodeine. The absence of detailed kinetic analysis makes direct comparison of its formation efficiency with competing pathways challenging.

Table 2: Reported Kinetic Parameters for Major Oxidative Pathways of Codeine Metabolism
Metabolic PathwayMetaboliteEnzymeApparent Km (µM)Vmax (nmol/mg/hr)
O-demethylationMorphineCYP2D614917.6
N-demethylationNorcodeineCYP3A4~1100-9100Not specified
N-oxidationCodeine N-OxideFMOs (presumed), CYPs (minor)Not reportedNot reported

This table presents comparative data for context. Kinetic values can vary between studies and experimental conditions. nih.govresearchgate.net

Identification of Codeine N-Oxide as a Minor or Active Metabolite

Metabolites of a drug can be inactive, active, or even toxic. Research has identified Codeine N-Oxide as an active metabolite of codeine wikipedia.org. However, its pharmacological activity is reported to be considerably weaker than that of the parent drug, codeine wikipedia.org. This is in contrast to the O-demethylation product, morphine, which is a significantly more potent opioid agonist and is responsible for much of codeine's analgesic effect nih.gov.

Physiologically-Based Pharmacokinetic (PBPK) Modeling of N-Oxidation

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical modeling technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. frontiersin.org PBPK models simulate the body as a series of interconnected physiological compartments, such as the liver, kidneys, and lungs, linked by blood flow. nih.gov This methodology allows for the integration of in vitro data and system-specific physiological parameters to forecast the pharmacokinetic behavior of a compound. In the context of drug metabolism, PBPK models are invaluable for understanding complex metabolic pathways, including N-oxidation, and for predicting the influence of intrinsic and extrinsic factors, such as genetic polymorphisms, on drug disposition. nih.gov

Computational Approaches to Predict N-Oxide Formation and Disposition

The prediction of a drug's metabolic fate is a critical step in the early stages of drug discovery, helping to identify potential metabolic liabilities and guide the design of molecules with improved pharmacokinetic profiles. nih.gov A variety of computational, or in silico, tools have been developed to predict the sites of metabolism (SOMs) on a molecule, including the formation of N-oxide metabolites. eurekaselect.com N-oxidation is a significant Phase I metabolic pathway for compounds containing tertiary amine functional groups, such as codeine. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). nih.govhyphadiscovery.com

Computational prediction of metabolism can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the chemical structure of the drug itself, using techniques like expert systems, machine learning, and quantitative structure-activity relationships (QSARs) to predict metabolic outcomes. nih.gov

Common In Silico Approaches for Predicting N-Oxidation:

Expert Systems and Rule-Based Methods: These systems use a curated knowledge base of known metabolic transformations to predict potential metabolites. Software like Meteor and TIMES can predict metabolites, including N-oxides, by applying a set of structural transformation rules to a query molecule. nih.gov

Machine Learning Models: Algorithms such as random forests (RF) and artificial neural networks (ANNs) are trained on large datasets of known metabolic reactions. acs.org Tools like FAME (a collection of random forest models) and XenoSite (which uses a neural network model) can predict the likelihood of metabolism at specific atoms, including nitrogen atoms susceptible to oxidation. cambridgemedchemconsulting.com These models use molecular descriptors that encode the physicochemical properties and electronic environment of each atom.

Reactivity-Based Models: These approaches predict metabolism based on the chemical reactivity of different sites on the molecule. SMARTCyp, for instance, calculates the activation energies for CYP-mediated reactions to identify the most labile sites. nih.gov While initially focused on CYP3A4, its reactivity model is applicable to other P450 isoforms. cambridgemedchemconsulting.com

Hybrid and Consensus Modeling: To improve predictive accuracy, many modern platforms combine multiple approaches. RS-Predictor uses a combination of topological and quantum chemical descriptors to create "metabolophores" that represent potential SOMs. nih.gov GLORYx combines the FAME site of metabolism prediction with reaction rules to predict both Phase I and Phase II metabolites. cambridgemedchemconsulting.com MetaSite is another advanced tool that considers both enzyme-substrate recognition (a thermodynamic factor) and the chemical transformation itself (a kinetic factor), and has been updated to include predictions for FMO3, a major FMO isoform involved in N-oxidation. moldiscovery.com

The table below summarizes several computational tools used for predicting drug metabolism, with a focus on their applicability to N-oxide formation.

ToolMethodologyCapability for Predicting N-OxidationReference
MetaSiteHybrid model combining protein structure, molecular interaction fields, and reactivity.Explicitly predicts transformations mediated by CYPs and FMOs (including FMO3), which are the primary enzymes for N-oxide formation. moldiscovery.com
SMARTCypReactivity-based model calculating activation energies for CYP-mediated reactions.Predicts sites of CYP-mediated metabolism; can identify susceptible nitrogen atoms based on reactivity principles. cambridgemedchemconsulting.comnih.gov
XenoSiteMachine learning (neural network) combined with fingerprint-based searching.Predicts SOMs for nine major CYP isozymes, including N-oxidation reactions. cambridgemedchemconsulting.com
FAME / GLORYxMachine learning (random forest models) combined with reaction rules.FAME predicts sites of both Phase I (including N-oxidation) and Phase II metabolism. GLORYx uses FAME predictions to generate metabolite structures. cambridgemedchemconsulting.com
RS-PredictorMachine learning (multiple-instance ranking) using "metabolophore" descriptors.Generates pathway-independent, isozyme-specific models for P450-mediated metabolism, which includes N-oxidation. nih.gov

Development of PBPK Models for Codeine Metabolism Pathways

PBPK models have been successfully developed to describe the complex pharmacokinetics of codeine. frontiersin.orgnih.gov These models are crucial for understanding the significant inter-individual variability in patient response to codeine, which is largely driven by genetic polymorphisms in the CYP2D6 enzyme. nih.gov

The primary metabolic pathways for codeine that are typically incorporated into PBPK models include:

O-demethylation to morphine, the primary active metabolite, which is catalyzed almost exclusively by CYP2D6. nih.gov

N-demethylation to norcodeine, catalyzed mainly by CYP3A4. nih.gov

Glucuronidation to codeine-6-glucuronide (C6G), mediated by the enzyme UGT2B7. nih.gov

Software platforms such as PK-Sim®, Scientist®, and Simcyp® have been used to construct whole-body PBPK models for codeine. frontiersin.orgscholaris.ca These models incorporate system data (e.g., organ volumes, blood flow rates) and drug-specific data (e.g., physicochemical properties, enzyme kinetics like Km and Kcat for the major metabolic pathways). These models have proven effective in predicting codeine and morphine concentrations in individuals with different CYP2D6 phenotypes, such as Poor, Intermediate, Extensive, and Ultrarapid Metabolizers. nih.govresearchgate.net

While Codeine-N-oxide is a known metabolite of codeine formed via oxidation of the tertiary amine, this pathway is generally considered minor compared to the clearance routes through CYP2D6, CYP3A4, and UGT2B7. wikipedia.org Consequently, many published PBPK models for codeine focus on the quantitatively most important pathways and those leading to active metabolites, and may not explicitly parameterize the N-oxidation pathway.

However, the framework of PBPK modeling readily allows for the inclusion of such pathways when they are determined to be significant. The development of a PBPK model that includes N-oxidation would involve:

Parameterization of N-Oxidation: In vitro studies using human liver microsomes or recombinant enzymes (CYPs and FMOs) would be conducted to determine the kinetic parameters (Vmax and Km) for the formation of Codeine-N-oxide.

Model Integration: This metabolic pathway would be incorporated into the liver compartment of the PBPK model, alongside the other known pathways. The model would account for the relative contributions of FMOs and CYPs to N-oxide formation.

Modeling of Disposition: The PBPK model would also describe the subsequent disposition of the Codeine-N-oxide metabolite. This includes its distribution to various tissues and its elimination from the body. As demonstrated in PBPK models for other drugs like piperaquine, it is also possible to model the potential for in vivo retroconversion of the N-oxide metabolite back to the parent drug, a process that can be mediated by hepatic enzymes or intestinal microflora. nih.gov

The table below outlines the key components and parameters typically found in a PBPK model for codeine metabolism.

Model ComponentDescriptionKey ParametersReference
System ParametersAnatomical and physiological data for the virtual population.Organ volumes, blood flow rates, tissue composition. frontiersin.orgnih.gov
Drug Parameters (Codeine)Physicochemical properties of the parent drug.Molecular weight, logP, pKa, plasma protein binding. nih.gov
Metabolism (CYP2D6)O-demethylation to morphine.Enzyme kinetics (Km, kcat), expression levels based on genotype. nih.govnih.gov
Metabolism (CYP3A4)N-demethylation to norcodeine.Enzyme kinetics (Km, kcat). nih.gov
Metabolism (UGT2B7)Glucuronidation to codeine-6-glucuronide.Enzyme kinetics (Km, Vmax). nih.gov
Metabolism (N-Oxidation)Hypothetical inclusion for formation of Codeine-N-oxide.Enzyme kinetics for relevant FMO and CYP isoforms. nih.govnih.gov

Impurity Profiling and Degradation Product Analysis of Codeine

Identification of Codeine N-Oxide as a Degradant in Pharmaceutical Formulations

Codeine N-oxide is a known oxidation product of codeine that can form during the manufacturing process and upon storage of pharmaceutical formulations. diva-portal.orgbjmu.edu.cn Its presence is an indicator of product degradation and is therefore closely monitored in quality control procedures. The formation of Codeine N-oxide can be influenced by various factors, including exposure to light, heat, and oxidizing agents. researchgate.netljmu.ac.uk

In the analysis of codeine-containing products, such as elixirs and tablets, Codeine N-oxide has been identified as a potential degradation product. fda.gov.tw Studies have shown that under oxidative stress conditions, codeine can primarily degrade into two stereoisomers of Codeine N-oxide. bjmu.edu.cnresearchgate.net The identification of these degradation products is crucial for understanding the stability of codeine and for developing stable formulations.

Methodologies for Impurity Detection and Quantification in Drug Substances and Products

The detection and quantification of impurities in drug substances and products are critical for ensuring their quality and safety. unodc.orgunodc.org Various analytical techniques are employed for the impurity profiling of codeine, with a focus on separating and quantifying degradation products like Codeine N-oxide.

Chromatographic Separation of Codeine N-Oxide from Related Substances

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of impurity analysis for codeine. mdpi.comunodc.org These techniques allow for the effective separation of Codeine N-oxide from codeine and other related substances.

A common approach involves reversed-phase HPLC (RP-HPLC) using C18 or C8 columns. mdpi.comresearchgate.net For instance, a validated UHPLC method utilized a C18 column with a gradient elution of a mobile phase consisting of an aqueous component and acetonitrile (B52724) to separate codeine from its impurities, including Codeine N-oxide. eurekaselect.comingentaconnect.com The detection is typically carried out using UV detectors at specific wavelengths, such as 210 nm or 245 nm. bjmu.edu.cnresearchgate.netingentaconnect.com

Micellar electrokinetic capillary chromatography (MEKC) has also been explored for the separation of codeine and its degradation products. diva-portal.orgresearchgate.net This technique was found to be necessary for the separation of multiple components in a combination product containing codeine. researchgate.net

The following table summarizes typical chromatographic conditions used for the separation of Codeine N-oxide:

ParameterCondition 1Condition 2
Technique UHPLCHPLC
Column Waters Acquity BEH C18, 2.1x100 mm, 1.7 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and a bufferGradient of Acetonitrile and 0.04 M Ammonium Acetate (B1210297) (pH 6.0)
Flow Rate 0.3 mL/min1 mL/min
Detection UV at 245 nmUV at 245 nm
Column Temp. 25°C50°C
This table is for illustrative purposes and specific conditions may vary based on the application.

Spectroscopic Characterization of Degradation Products

Spectroscopic methods are indispensable for the structural elucidation and characterization of degradation products. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying impurities. bjmu.edu.cnresearchgate.net High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which aids in determining the elemental composition of the degradation products. acs.org

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, further confirming the identity of the degradation product. researchgate.netrsc.org For Codeine N-oxide, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would be consistent with the N-oxide structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for the definitive structural confirmation of impurities. acs.orgacs.org 1D and 2D NMR experiments provide detailed information about the connectivity of atoms within the molecule. acs.org For Codeine N-oxide, the introduction of the oxygen atom on the nitrogen leads to a downfield shift of the neighboring protons and carbons in the ¹H and ¹³C NMR spectra, respectively, compared to the parent codeine molecule. acs.org

Forced Degradation Studies to Characterize N-Oxide Formation under Stress Conditions

Forced degradation studies, also known as stress testing, are intentionally performed to accelerate the degradation of a drug substance or product. sgs.com These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. sgs.com

To characterize the formation of Codeine N-oxide, codeine is subjected to various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress. researchgate.netunodc.org Oxidative stress, often induced by agents like hydrogen peroxide, has been shown to be a key factor in the formation of Codeine N-oxide. bjmu.edu.cnresearchgate.net

A study on the degradation of codeine in an ibuprofen (B1674241) arginate/codeine phosphate (B84403) combination formulation found that under oxidative stress, codeine was unstable and primarily produced two stereoisomers of Codeine N-oxide. bjmu.edu.cnresearchgate.net In contrast, under alkaline hydrolysis, a different degradation product was formed, and esterification with ibuprofen only occurred under acidic stress. bjmu.edu.cnresearchgate.net These findings highlight the specific conditions that favor the formation of Codeine N-oxide.

The results from forced degradation studies are crucial for establishing the stability profile of codeine and for implementing appropriate control strategies to minimize the formation of Codeine N-oxide in pharmaceutical products.

Analytical Research in Forensic and Toxicological Contexts

Development of Analytical Methods for Opioid Screening and Confirmation

The detection and quantification of opioids in biological matrices are critical in forensic and toxicological investigations. The development of robust analytical methods is essential for accurate results. A key component in many of these methods is the use of deuterated internal standards, such as Codeine-d3 (B161032) N-Oxide, to ensure precision and accuracy. nih.govgtfch.orgresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the predominant techniques for opioid analysis. researchgate.netresearchgate.net These methods offer high sensitivity and selectivity, which are crucial for detecting low concentrations of drugs and their metabolites in complex biological samples like urine, blood, and oral fluid. sciex.comnih.gov In LC-MS/MS analysis, for instance, specific multiple reaction monitoring (MRM) transitions are used to identify and quantify target analytes. For Codeine-d3 N-Oxide, the deuterium (B1214612) labeling leads to a mass shift of +3 Da compared to the non-deuterated form, allowing for clear differentiation. vulcanchem.com

The use of deuterated internal standards is a widely accepted practice in forensic toxicology to compensate for variations during sample preparation and analysis. nih.govgtfch.orgoup.com These standards, being chemically almost identical to the analytes of interest, behave similarly during extraction, derivatization, and ionization, thus correcting for matrix effects and improving the reliability of quantitative results. nih.govwaters.com Guidelines from forensic toxicology bodies recommend the use of deuterated analogs whenever possible. gtfch.orgoup.com

For example, a method for analyzing opiates in oral fluid by LC-MS/MS utilized deuterated analogs, including codeine-d3, as internal standards to achieve low limits of quantification (LLOQs) of less than 0.5 ng/mL for all analytes. sciex.com Similarly, in the analysis of a definitive drug panel in hair samples, deuterated internal standards were employed to correct for matrix effects, which averaged 20%, and to ensure accurate quantification. waters.com

The development of these analytical methods also involves rigorous validation to ensure they meet the standards for forensic use. ojp.gov This includes assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). nih.gov For instance, a GC-MS method for the simultaneous analysis of seven opiates in blood reported a limit of quantitation of 10 ng/mL and a limit of detection of 2 ng/mL for each opiate. nih.gov

Interactive Data Table: Analytical Method Parameters for Opioid Screening

Parameter Technique Internal Standard LLOQ Application Reference
Quantification LC-MS/MS Codeine-d3 <0.5 ng/mL Oral Fluid sciex.com
Quantification GC-MS Deuterated opiates 10 ng/mL Blood nih.gov
Quantification DIOS-Tof MS Codeine-d3 15.0 ng/mL --- waters.com

Use of this compound in External Quality Assurance Programs

External Quality Assurance (EQA) programs are vital for ensuring the accuracy and reliability of results from forensic and toxicological laboratories. These programs involve the analysis of blind samples containing known concentrations of analytes, allowing laboratories to assess their performance against their peers. Certified Reference Materials (CRMs), including deuterated compounds like this compound, play a crucial role in these schemes. caymanchem.com

The use of CRMs like Codeine-d3 provides a benchmark for the accurate identification and quantification of codeine and its metabolites. caymanchem.com These materials are produced and certified under stringent international standards such as ISO/IEC 17025 and ISO 17034, ensuring their quality and metrological traceability. caymanchem.com The certificate of analysis accompanying a CRM provides certified property values and their associated uncertainties, which are essential for the validation of analytical methods and for ensuring the comparability of results between different laboratories. caymanchem.com

In the context of EQA, laboratories analyze samples fortified with CRMs like this compound. The results are then compared to the certified values to evaluate the laboratory's proficiency. This process helps identify potential issues with analytical methods, instrumentation, or personnel training, and allows for corrective actions to be taken. The availability of such high-quality reference materials is fundamental to maintaining high standards in forensic toxicology.

Characterization of Analytical Interferences from Opioid N-Oxides

A significant challenge in opioid analysis is the potential for analytical interferences, where the presence of one compound affects the detection or quantification of another. oup.com Opioid N-oxides, which can be metabolites or degradation products of parent opioids, are a known source of such interferences. oup.comoup.com

During the development of a high-resolution liquid chromatography-mass spectrometry (HRMS) method for urine drug testing, novel opioid interferences were observed. oup.com These interferences affected both the target analytes and their internal standards and were only apparent when analyzing patient samples. oup.com Some of these interferences were attributed to isomeric opioid metabolites that had not been previously reported. oup.com

For example, it has been noted that under certain chromatographic conditions, codeine-N-oxide may interfere with the analysis of oxycodone. oup.com Codeine-N-oxide has been identified as a metabolite in rats and as a degradation product in codeine drug formulations. oup.com Similarly, hydrocodone-N-oxide was identified as an interference for oxycodone in some patient samples. oup.com The mass spectra of the hydrocodone-N-oxide standard and the interference were identical, confirming the source of the interference. oup.com

These findings highlight the importance of thoroughly evaluating patient samples for potential interferences during the development and validation of analytical methods. oup.com The structural similarity among opioids and their metabolites means that co-elution and isobaric interferences are a constant concern. oup.comoup.com The use of high-resolution mass spectrometry can help to distinguish between compounds with the same nominal mass but different elemental compositions. oup.com However, even with HRMS, chromatographic separation remains crucial for resolving isomeric interferences. oup.com

Interactive Data Table: Examples of Opioid N-Oxide Interferences

Interfering Compound Analyte Affected Analytical Technique Context Reference
Codeine-N-Oxide Oxycodone LC-MS/MS Potential interference under certain chromatographic conditions oup.com
Hydrocodone-N-Oxide Oxycodone HRMS Observed in patient urine samples oup.com

Future Research Directions and Advanced Methodological Considerations

Integration of Artificial Intelligence and Machine Learning in N-Oxide Research

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative frontier for N-oxide research. While currently applied in broader chemical and environmental contexts, these computational tools have significant potential for elucidating the complex behaviors of metabolites like Codeine-d3 (B161032) N-Oxide.

ML algorithms, including deep neural networks (DNN) and ensemble models like random forest regression, are increasingly used to model complex chemical processes. mdpi.comresearchgate.net In environmental science, for instance, deep learning has been successfully applied to predict nitrous oxide (N₂O) emissions from wastewater treatment plants by analyzing vast datasets of parameters like flow rate, temperature, and chemical concentrations. acs.orgacs.org This approach allows for the identification of key contributing factors and the forecasting of emission dynamics with high accuracy (R² > 0.90). acs.org

Potential Applications in N-Oxide Research:

Predictive Modeling: ML models could be trained on large datasets of chemical structures and metabolic outcomes to predict the formation of N-oxide metabolites from parent drug compounds.

Synthesis Optimization: AI can optimize reaction parameters such as temperature, pH, and reactant concentrations to improve the efficiency and yield of N-oxide synthesis, potentially reducing production costs and human error. mdpi.com

Data Analysis: The ability of ML to analyze large, complex datasets from analytical techniques like mass spectrometry can help identify novel metabolites, understand fragmentation patterns, and accelerate the characterization process. mdpi.commdpi.com

A hybrid approach, combining mechanistic models (based on first principles of chemistry and biology) with data-driven deep learning, has shown superior performance in modeling N₂O production. acs.org This methodology could be adapted for pharmaceutical research to model the less understood pathways of N-oxidation, requiring less calibration data than purely mechanistic models and providing greater explanatory power than pure deep learning models. acs.org

Table 1: Potential AI/ML Integration in N-Oxide Research

Research Area AI/ML Application Potential Benefit Relevant Precedent
Metabolism Prediction Deep Neural Networks (DNN) Predict N-oxidation potential and identify key metabolic enzymes. Modeling complex N₂O dynamics in wastewater. acs.org
Synthesis Optimization Robotic Systems with ML Automate and optimize synthesis parameters for higher yield and purity. Increased production efficiency of carbon nanotubes. mdpi.com
Analytical Data Mining Ensemble Learning Identify patterns in mass spectrometry data for metabolite identification. Prediction of nitrogen oxide concentrations from sensor data. researchgate.net
Hybrid Modeling Integrated First Principal & Deep Learning Model complex N-oxidation pathways with high accuracy. Superior prediction of N₂O emissions. acs.org

Novel Approaches for Stereoselective Synthesis of Deuterated N-Oxides

The synthesis of specific stereoisomers of deuterated N-oxides is crucial for detailed mechanistic and metabolic studies. The oxidation of a tertiary amine like deuterated codeine can lead to diastereomers, and controlling this stereoselectivity is a significant chemical challenge. vulcanchem.comoup.com Future research will likely focus on advanced catalytic and procedural methods to achieve high stereoselectivity.

One promising approach involves the regioselective deuteration of N-oxide precursors. A reported method for a pyrroline (B1223166) N-oxide achieved selective and quantitative deuterium (B1214612) incorporation (>99%) at the C-2 position through a simple base-catalyzed H/D exchange in D₂O under mild conditions. researchgate.net This technique could potentially be adapted for the stereospecific labeling of opioid alkaloids prior to oxidation.

Furthermore, palladium-catalyzed synthesis offers a powerful tool for creating specific molecular geometries. sioc-journal.cn Research has demonstrated the ability to construct (Z)- whiterose.ac.ukdendralene derivatives with high stereoselectivity (up to >20:1 Z/E selectivity) by coupling allenylphosphine oxides with aromatic tosylhydrazones using a palladium catalyst. sioc-journal.cn The development of similar transition-metal-catalyzed methods for the N-oxidation step itself could provide precise control over the stereochemical outcome.

The use of chiral auxiliaries and reagents during the oxidation process is another established avenue for achieving enantioselectivity in N-oxide synthesis. liverpool.ac.uk Future work could explore novel chiral oxidizing agents or catalytic systems specifically designed for complex, polycyclic molecules like codeine.

Advanced Spectroscopic Techniques for In Situ Monitoring of N-Oxidation

Understanding the kinetics and mechanisms of N-oxidation requires the ability to observe the reaction in real time. Advanced spectroscopic techniques are being developed that allow for non-invasive, in situ monitoring of chemical and biological processes. whiterose.ac.ukrsc.org

Cavity-Enhanced Raman Spectroscopy (CERS): This technique offers high sensitivity for analyzing gas-phase components in a system's headspace. rsc.org It has been used to monitor the production of N₂O from bacterial cultures in real-time by distinguishing between different isotopes (¹⁴N vs. ¹⁵N), demonstrating its potential for tracking isotopically labeled compounds like Codeine-d3 N-Oxide. whiterose.ac.ukrsc.org

Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Techniques like ATR-Surface Enhanced Infrared Absorption Spectroscopy (SEIRAS) are powerful for studying reactions at the electrode-electrolyte interface. frontiersin.org This method could be employed to monitor the electrochemical oxidation of codeine to its N-oxide, providing information on reaction intermediates and structural changes in the catalyst. frontiersin.org

Other Promising Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: Long-path White cell FTIR can detect trace gases with high sensitivity (e.g., 60 ppbv for N₂O), making it suitable for monitoring minor reaction byproducts. whiterose.ac.ukrsc.org

X-ray Photoelectron Spectroscopy (XPS): As a surface-sensitive technique, XPS can provide insights into the elemental composition and chemical state of catalysts used in synthetic reactions. numberanalytics.com

These advanced methods offer significant advantages over traditional analytical approaches by providing real-time kinetic data and helping to identify transient intermediates, which are crucial for a complete mechanistic understanding of N-oxidation. numberanalytics.comworldscientific.com

Table 2: Advanced Spectroscopic Techniques for N-Oxidation Monitoring

Technique Principle Application to N-Oxidation Key Advantage
Cavity-Enhanced Raman Spectroscopy (CERS) Laser-based Raman scattering in a resonant optical cavity. In situ monitoring of isotopically labeled gaseous byproducts. High sensitivity, non-invasive. rsc.org
ATR-SEIRAS Infrared spectroscopy enhanced by surface plasmons on a metal film. Real-time analysis of intermediates at a catalyst or electrode surface. High sensitivity to trace amounts of molecules at an interface. frontiersin.org
White Cell FTIR Long optical path length for absorption spectroscopy. Quantitative analysis of trace gases produced during the reaction. Trace gas detection (ppb levels). whiterose.ac.uk
X-ray Photoelectron Spectroscopy (XPS) Analysis of electrons ejected from a material upon X-ray bombardment. Characterizing the chemical state of catalysts before and after reaction. Surface-sensitive chemical state information. numberanalytics.com

Development of Miniaturized and High-Throughput Analytical Platforms for N-Oxide Analysis

The analysis of N-oxides in biological matrices or from synthetic reactions often requires rapid and efficient methods, especially when screening large numbers of samples. The development of miniaturized and high-throughput platforms is a key area of future research.

High-Throughput Mass Spectrometry: Nano-electrospray ionization mass spectrometry (nESI-MS) platforms have been developed for the high-throughput analysis and optimization of photochemical reactions, including those involving N-oxide reagents. umich.edu Such systems can rapidly screen conditions to find optimal synthetic pathways. Similarly, coupling high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is a well-established, powerful tool for the definitive characterization of N-oxides that can be automated for rapid analysis. researchgate.netdrug-dev.com

Microplate-Based Assays: For specific N-oxides, highly sensitive fluorescent assays can be developed for high-throughput screening. For example, a fluorometric microplate assay was created for trimethylamine (B31210) N-oxide (TMAO) that is suitable for quantifying levels in serum with high accordance to mass spectrometry. rsc.org This assay uses a multi-enzyme coupled reaction to produce a fluorescent signal from the TMAO input. rsc.org Developing a similar enzymatic or chemical probe-based system for this compound could enable low-cost, high-throughput analysis in metabolic studies.

These advanced platforms, combining miniaturization with highly sensitive detection, will be instrumental in accelerating research into N-oxide metabolism, pharmacokinetics, and their roles in biological systems.

Q & A

(Basic) What are the optimal synthetic routes for Codeine-d3 N-Oxide, and how can reaction efficiency be quantified?

Methodological Answer:
Synthesis of this compound typically involves deuteration at specific positions (e.g., N-methyl-d3 groups) followed by oxidation. To optimize routes:

  • Deuteration : Use deuterated reagents (e.g., D2O or CD3I) under controlled pH and temperature to minimize isotopic scrambling .
  • Oxidation : Employ oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in anhydrous conditions, monitoring progress via TLC or HPLC .
  • Efficiency Metrics : Calculate isotopic purity using mass spectrometry (MS) and reaction yield via gravimetric analysis. Report deviations ≥2% in deuterium incorporation, as per reproducibility standards .

(Advanced) How do deuterium isotope effects influence the metabolic pathways of this compound compared to non-deuterated forms?

Methodological Answer:
Deuterium kinetic isotope effects (KIE) alter metabolic rates due to C-D bond stability. To study this:

  • In Vitro Assays : Use hepatic microsomes or recombinant CYP450 enzymes. Compare Vmax and Km values for oxidative metabolites (e.g., norcodeine) between deuterated/non-deuterated forms .
  • Isotope Tracing : Employ LC-MS/MS to track deuterium retention in metabolites. Normalize data to account for matrix effects .
  • Statistical Validation : Apply ANOVA to confirm significance (p<0.05) across triplicate trials, controlling for enzyme batch variability .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Use <sup>1</sup>H-NMR to confirm deuterium incorporation (absence of N-CH3 peaks at ~2.3 ppm) and <sup>13</sup>C-NMR for structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic purity (e.g., m/z shifts +3 Da for d3). Compare with non-deuterated standards .
  • IR Spectroscopy : Validate N-oxide formation via O-H/N-O stretching bands (950–1250 cm<sup>-1</sup>). Report absorbance ratios for reproducibility .

(Advanced) What methodologies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?

Methodological Answer:
Discrepancies often arise from bioavailability or tissue-specific metabolism. Address via:

  • Compartmental Modeling : Use software like NONMEM to reconcile in vitro clearance rates with in vivo plasma concentration-time curves .
  • Tissue Sampling : Collect liver, kidney, and plasma samples post-administration. Normalize data to tissue mass and perfusion rates .
  • Meta-Analysis : Apply Cochran’s Q-test to evaluate heterogeneity across studies. Prioritize datasets with matched experimental controls .

(Basic) How to design controlled experiments to assess the stability of this compound under various physiological conditions?

Methodological Answer:

  • Matrix Selection : Test stability in simulated gastric fluid (pH 1.2), plasma (pH 7.4), and liver homogenate. Include non-deuterated controls .
  • Degradation Metrics : Quantify parent compound decay via HPLC-UV at 254 nm. Use Arrhenius plots to predict shelf-life .
  • Control Groups : Include buffers without enzymes to distinguish chemical vs. enzymatic degradation .

(Advanced) What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report EC50 with 95% confidence intervals .
  • Bootstrap Analysis : Resample data 10,000× to assess robustness of dose-response curves, especially with small sample sizes .
  • Multivariate Analysis : Apply PCA to distinguish toxicity mechanisms (e.g., oxidative stress vs. mitochondrial dysfunction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.